molecular formula C12H14N2O2S B2861703 N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide CAS No. 292065-12-4

N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide

Cat. No. B2861703
CAS RN: 292065-12-4
M. Wt: 250.32
InChI Key: CZQSNPBCXGWFAZ-UHFFFAOYSA-N
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Description

“N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide” is a chemical compound with the molecular formula C12H14N2O2S . It has a molecular weight of 250.317 Da .


Molecular Structure Analysis

The molecular structure of “N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide” consists of a benzothiazole ring attached to a butanamide group . The benzothiazole ring contains a sulfur and a nitrogen atom, and the butanamide group contains an amide functional group .


Physical And Chemical Properties Analysis

“N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide” has a molecular weight of 250.32 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a specialized database.

Scientific Research Applications

Anti-Tubercular Agent

N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide: derivatives have been synthesized and evaluated for their potential as anti-tubercular agents. These compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . This suggests that these derivatives could be promising candidates for the development of new anti-tuberculosis drugs.

Molecular Structure Analysis

The molecular structure and properties of N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide have been documented in databases such as the NIST Chemistry WebBook. This information is crucial for researchers to understand the compound’s chemical behavior and potential interactions with biological targets .

Anti-Arthritic Application

Derivatives of N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide have been utilized in the treatment of rheumatic diseases, such as rheumatoid arthritis and osteoarthritis. The compound’s anti-inflammatory properties make it a valuable component in the development of medications for these conditions .

Ligand Synthesis

This compound serves as a precursor in the synthesis of novel ligands. These ligands have potential applications in creating complexes for various fields, including medicinal chemistry and materials science. The ability to form stable and functional ligands makes it a versatile tool in synthetic chemistry.

Antimicrobial Properties

The antimicrobial properties of N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide derivatives have been explored against a range of pathogens. Studies have shown activity against gram-positive and gram-negative bacteria, as well as several fungi, indicating its potential as a broad-spectrum antimicrobial agent .

Future Directions

The future directions for research on “N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide” could include further studies on its synthesis, chemical reactions, and potential biological activities. It could also be interesting to explore its physical and chemical properties in more detail .

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-3-4-11(15)14-12-13-9-6-5-8(16-2)7-10(9)17-12/h5-7H,3-4H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQSNPBCXGWFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide

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